molecular formula C10H10O2 B167593 Methyl 2-phenylacrylate CAS No. 1865-29-8

Methyl 2-phenylacrylate

Cat. No.: B167593
CAS No.: 1865-29-8
M. Wt: 162.18 g/mol
InChI Key: GQTXKEVAUZYHGE-UHFFFAOYSA-N
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Description

Methyl 2-phenylacrylate: is an organic compound with the molecular formula C10H10O2 . It is a colorless to light yellow liquid at room temperature and is known for its characteristic ester odor. This compound is also referred to as methyl atropate or methyl α-phenylacrylate . It is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: Methyl 2-phenylacrylate can be synthesized through the esterification of 2-phenylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Aldol Condensation: Another method involves the aldol condensation of benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and high yield. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 2-phenylacrylate is used as a building block in organic synthesis. It is involved in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in the preparation of complex molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: The compound is used in the production of fragrances and flavors due to its pleasant ester odor. It is also employed in the manufacture of resins, coatings, and adhesives .

Mechanism of Action

Methyl 2-phenylacrylate exerts its effects through various molecular pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or aldehydes. In reduction reactions, it undergoes hydrogenation to form alcohols. The ester group in this compound is susceptible to nucleophilic attack, making it reactive in substitution reactions .

Comparison with Similar Compounds

    Ethyl 2-phenylacrylate: Similar in structure but with an ethyl group instead of a methyl group. It has similar reactivity but different physical properties.

    Methyl cinnamate: Another ester with a phenyl group, but with a different position of the double bond. It is used in fragrances and flavors.

    Methyl methacrylate: A related ester used in the production of polymers and resins.

Uniqueness: Methyl 2-phenylacrylate is unique due to its specific reactivity and the presence of both an ester and a phenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTXKEVAUZYHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171910
Record name Methyl atropate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865-29-8
Record name Methyl atropate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl atropate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-phenylprop-2-enoate
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 25 g (135.1 mmol) N,N-dimethylammonium iodide and 11.91 g (54.1 mmol) 2,2-dimethyl-5-phenyl-[1,3]dioxane-4,6-dione in 585 ml abs. methanol was heated to 65° C. and the reaction was allowed to continue over night at 65° C. The reaction mixture was allowed to cool down to room temperature and the solvent was removed under reduced pressure. The residue was treated with diethyl ether, extracted with a satured NaHCO3 solution and brine and dried over MgSO4. The solvent was removed under reduced pressure and 9.01 g (quant.) of 2-phenyl acrylic acid methyl ester was isolated as a colourless oil. The compound was used without further purification.
Quantity
25 g
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reactant
Reaction Step One
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11.91 g
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

The compound was synthesized according to a literature method (Ames and Davey J. Chem. Soc. 1958, 1798). To a solution of phenylacetic acid methyl ester (13.58 ml, 100 mmol) in 35 ml of benzene was added diethyl glyoxalate (20.72 ml, 130 mmol). The solution was allowed to stir at room temperature for 1 hour at which point a solid mass was obtained. Suspending the mass in ether followed by filtration yielded a white powder. The white powder was then suspended in ether and acidified using 5% HCl. The aqueous layer was then removed and the ether layer was washed with saturated NaHCO3, H2O, and brine, dried over MgSO4 and then concentrated under reduced pressure. The resulting yellow oil was charged with 45 ml of 37% formaldehyde solution (in water) and 100 ml of water at room temperature. 40 g K2CO3 in 50 ml of water was added via addition funnel to the reaction mixture over a period of 30 minutes. The reaction was then stirred for a further 2 hours at room temperature. The resulting mixture was extracted with ether three times, and the resulting ethereal solution was washed with water, brine, dried over MgSO4, and subjected to Kugelrohr distillation (83° C., 0.5 mmHg) to afford the title compound as an oil (81% yield, 14.1 g). 1H NMR (CDCl3, 300 MHz) δ:7.50-7.30 (m, 5H), 6.35 (d, J=1.2 Hz, 1H), 5.90 (d, J=1.2 Hz, 1H), 4.31 (q, J=7.2 Hz, 2H), 1.36 (t, J=7.2 Hz, 3H) ppm.
Quantity
13.58 mL
Type
reactant
Reaction Step One
[Compound]
Name
diethyl glyoxalate
Quantity
20.72 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 2-phenylacrylate in the synthesis of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate?

A1: this compound acts as a reactant in the cycloaddition reaction leading to the formation of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate. This reaction also involves diethyl 2-aminomalonate and 4-nitrobenzaldehyde. []

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